molecular formula C11H15NO3 B15358552 3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)- CAS No. 153607-76-2

3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-

Cat. No.: B15358552
CAS No.: 153607-76-2
M. Wt: 209.24 g/mol
InChI Key: DTVRCWMVMYQMNW-UHFFFAOYSA-N
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Description

3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)- is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound features a pyridine ring substituted with a tetrahydro-4-hydroxy-2H-pyran-4-yl group at the 5-position and a hydroxymethyl group at the 3-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyridine or its derivatives as the starting material.

  • Cyclization Reaction: The key step involves the cyclization of a suitable precursor to form the tetrahydro-4-hydroxy-2H-pyran-4-yl group. This can be achieved using intramolecular cyclization reactions.

  • Functional Group Interconversion:

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of catalysts, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, involving nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, and various nucleophiles

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound, such as pyridine N-oxide.

  • Reduction Products: Reduced forms of the compound, such as pyridine derivatives with reduced functional groups.

  • Substitution Products: Substituted pyridine derivatives with different functional groups attached to the ring.

Scientific Research Applications

This compound has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives can be used in biological studies to investigate the interactions with biological macromolecules, such as enzymes and receptors.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-Pyridinemethanol: Similar structure but with a different substitution pattern on the pyridine ring.

  • 2-Pyridinemethanol: Another pyridine derivative with the hydroxymethyl group at a different position on the ring.

Uniqueness: 3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other pyridine derivatives.

Properties

CAS No.

153607-76-2

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-[5-(hydroxymethyl)pyridin-3-yl]oxan-4-ol

InChI

InChI=1S/C11H15NO3/c13-8-9-5-10(7-12-6-9)11(14)1-3-15-4-2-11/h5-7,13-14H,1-4,8H2

InChI Key

DTVRCWMVMYQMNW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CN=CC(=C2)CO)O

Origin of Product

United States

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